4-Fluorobenzenesulfonohydrazide

Vue d'ensemble

Description

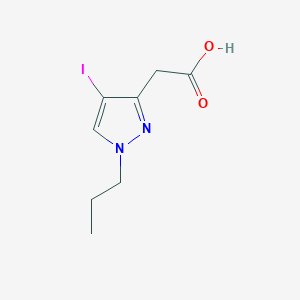

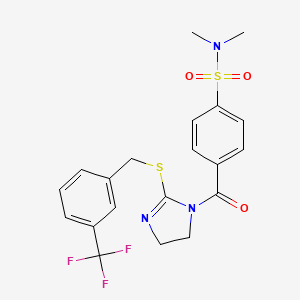

4-Fluorobenzenesulfonohydrazide (4-FBSH) is a chemical compound that belongs to the class of organic sulfonohydrazides. It is a crystalline solid with a molecular formula of C6H6FNO3S. 4-FBSH has a melting point of 115°C and a boiling point of 216°C. It is soluble in water, ethanol, and chloroform. 4-FBSH is used in a variety of scientific research applications, including drug development, analytical chemistry, and biochemistry.

Applications De Recherche Scientifique

Bioconjugation and Biological Attachment

4-Fluorobenzenesulfonyl chloride, a compound related to 4-Fluorobenzenesulfonohydrazide, is used as an activating agent for the covalent attachment of biologicals to solid supports like functionalized polystyrene microspheres, Sepharose beads, or cellulose rods. This reagent reacts with hydroxyl groups to form 4-fluorobenzenesulfonate leaving groups, facilitating the attachment of enzymes, antibodies, and other biologicals with preserved biological function. This chemistry has potential therapeutic applications for bioselective separation of human lymphocyte subsets and tumor cells from bone marrow (Chang et al., 1992).

Antiproliferative Activity in Cancer Research

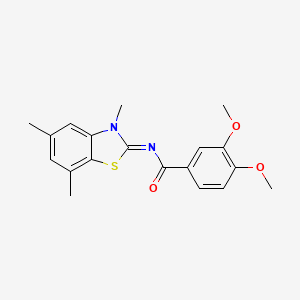

Compounds derived from 4-Fluorobenzenesulfonohydrazide, such as Schiff bases synthesized using 2,6-diflurobenzohydrazide and 4-fluorophenylisothiocyanate, have shown antiproliferative effects against human cancer cell lines. These compounds, evaluated through MTT assay methods, demonstrated significant activity in inhibiting cancer cell proliferation, suggesting potential as anticancer agents (Kumar et al., 2013).

Nuclear Magnetic Resonance Studies in Biochemistry

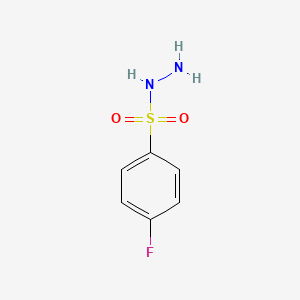

4-Fluorobenzenesulfonamide, closely related to 4-Fluorobenzenesulfonohydrazide, has been studied in the context of binding to human carbonic anhydrases I and II using nuclear magnetic resonance spectroscopy. This research provided insights into the stoichiometry and binding dynamics of this inhibitor with enzymes, enhancing our understanding of protein-ligand interactions (Dugad & Gerig, 1988).

Fluorescence and Chromogenic Probes

A turn-on fluorescent probe for hydrazine detection was developed using a compound structurally similar to 4-Fluorobenzenesulfonohydrazide. This probe showed high sensitivity and selectivity for hydrazine in aqueous solutions, important for environmental and biological systems. It was successfully applied for imaging hydrazine in living cells, demonstrating its utility in bioimaging and environmental monitoring (Chen et al., 2017).

Biodegradation Studies

The biodegradation of compounds like difluorobenzenes, which are structurally related to 4-Fluorobenzenesulfonohydrazide, was studied using the microbial strain Labrys portucalensis. This research provides insights into the microbial degradation pathways of fluorinated aromatic compounds, contributing to our understanding of environmental remediation and pollutant degradation processes (Moreira et al., 2009).

Propriétés

IUPAC Name |

4-fluorobenzenesulfonohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O2S/c7-5-1-3-6(4-2-5)12(10,11)9-8/h1-4,9H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZSHFUWBHXJQAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluorobenzenesulfonohydrazide | |

CAS RN |

2266-41-3 | |

| Record name | 4-fluorobenzene-1-sulfonohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Benzo[d][1,3]dioxol-5-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2801151.png)

![(1S,5R)-3lambda6-Thia-2-azabicyclo[3.2.1]octane 3,3-dioxide](/img/structure/B2801152.png)

![methyl 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoate](/img/structure/B2801156.png)

![4-butoxy-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2801157.png)

![5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-[4-(1H-tetrazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2801163.png)